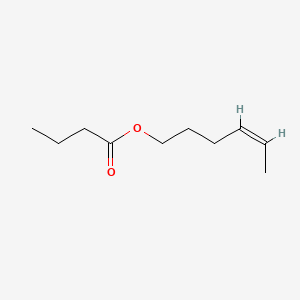
(4Z)-4-Hexenyl butyrate
Overview
Description
(4Z)-4-Hexenyl butyrate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industries. The compound is composed of a hexenyl group attached to a butyrate moiety, with a double bond in the Z-configuration at the fourth carbon of the hexenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4Z)-4-Hexenyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of (4Z)-4-hexen-1-ol with butyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of immobilized enzymes as biocatalysts to enhance the selectivity and rate of the esterification reaction. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-Hexenyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol, (4Z)-4-hexen-1-ol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the ester group.
Major Products Formed
Hydrolysis: (4Z)-4-Hexen-1-ol and butyric acid.
Oxidation: Epoxides or diols, depending on the specific conditions and reagents used.
Reduction: (4Z)-4-Hexen-1-ol.
Scientific Research Applications
(4Z)-4-Hexenyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions. Its reactivity and stability make it a suitable candidate for investigating reaction mechanisms and kinetics.
Biology: The compound’s pleasant aroma is utilized in behavioral studies involving insects and other organisms. It serves as an attractant or repellent in various ecological experiments.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its anti-inflammatory and antimicrobial properties are being explored for use in pharmaceutical formulations.
Industry: In the flavor and fragrance industry, this compound is a key ingredient in the formulation of perfumes, colognes, and food flavorings. .
Mechanism of Action
The mechanism of action of (4Z)-4-Hexenyl butyrate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity aroma. In biological systems, the compound may exert its effects through modulation of signaling pathways involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
Butyl butyrate: Another ester with a fruity aroma, commonly used in flavorings and fragrances.
Hexyl acetate: Similar in structure, with a hexyl group attached to an acetate moiety, also used in the fragrance industry.
(E)-4-Hexenyl butyrate: The E-isomer of (4Z)-4-Hexenyl butyrate, differing in the configuration of the double bond.
Uniqueness
This compound is unique due to its specific Z-configuration, which imparts distinct olfactory properties compared to its E-isomer. This configuration also influences its reactivity and interaction with biological systems, making it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
[(Z)-hex-4-enyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWWFLZYECOJNB-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCCC=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCCC/C=C\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


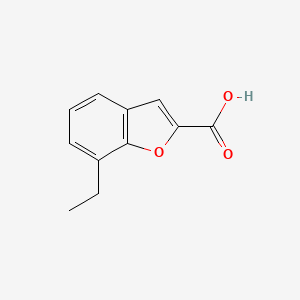

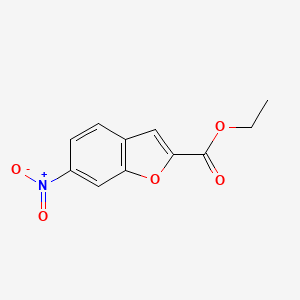



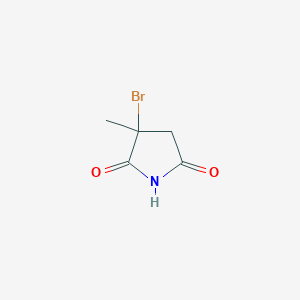
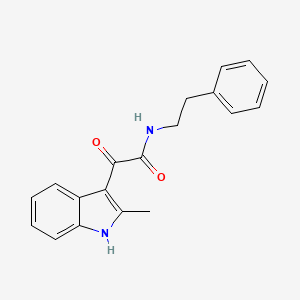
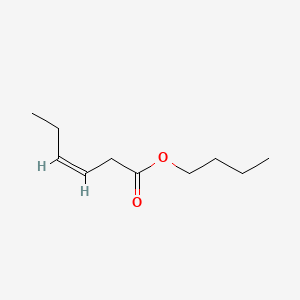
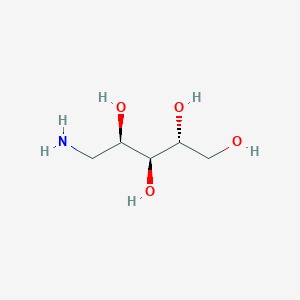
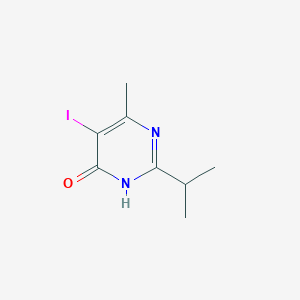
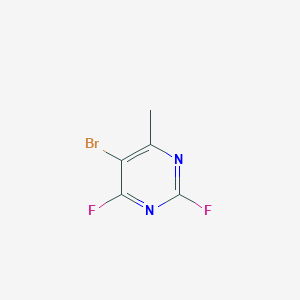
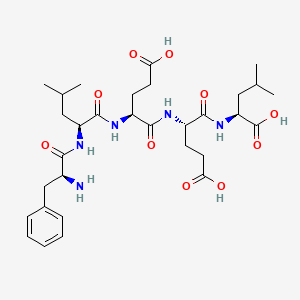
![1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B3279698.png)
